molecular formula C15H15BrN2O2 B12891688 1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone

1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone

Cat. No.: B12891688
M. Wt: 335.20 g/mol
InChI Key: GQEDRJPLBAZKSI-UHFFFAOYSA-N
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Description

1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone is a complex organic compound featuring a furan ring substituted with bromine and dimethylamino groups

Preparation Methods

The synthesis of 1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)phenyl)ethanone can be compared with other furan derivatives, such as:

This compound’s unique combination of substituents and its potential for diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

1-[3-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H15BrN2O2/c1-10(19)11-5-4-6-12(7-11)17-9-13-8-14(16)15(20-13)18(2)3/h4-9H,1-3H3

InChI Key

GQEDRJPLBAZKSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC(=C(O2)N(C)C)Br

Origin of Product

United States

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